2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one
Description
The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one features a 4H-pyran-4-one core substituted with a piperazine-linked 2-methoxyphenyl group at position 2 and a phenylethoxy chain at position 4. The phenylethoxy substituent may enhance lipophilicity, promoting blood-brain barrier penetration, while the pyranone core could influence metabolic stability and electronic properties.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(1-phenylethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-19(20-8-4-3-5-9-20)31-25-18-30-21(16-23(25)28)17-26-12-14-27(15-13-26)22-10-6-7-11-24(22)29-2/h3-11,16,18-19H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYIAKXFTKVPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the pyranone moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. The process must also comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction, including temperature, pressure, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µg/ml) |
|---|---|
| MCF-7 (breast carcinoma) | 5.5 |
| HepG2 (hepatocellular carcinoma) | 6.9 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Its AChE inhibitory activity shows promising potential with effective inhibition values comparable to established drugs .
Enzyme Inhibition
Beyond AChE, this compound has demonstrated the ability to inhibit oxidoreductase enzymes, which play crucial roles in metabolic pathways. This inhibition is significant for understanding its therapeutic mechanisms and potential applications in treating metabolic disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyran Core : Achieved through condensation reactions involving salicylaldehyde and β-keto esters.
- Piperazine Attachment : The intermediate is reacted with 4-(2-methoxyphenyl)piperazine under basic conditions to yield the final product.
Optimizing these synthetic routes can enhance yield and purity, utilizing techniques such as high-throughput synthesis and continuous flow chemistry .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study focusing on its anticancer effects reported significant growth inhibition in MCF-7 and HepG2 cell lines, suggesting a promising avenue for cancer treatment.
- Investigations into its neuroprotective effects revealed that it could effectively inhibit AChE, indicating potential utility in Alzheimer's disease management.
Mechanism of Action
The mechanism of action of 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Core Heterocycle Variations
Pyranone vs. Pyrido-Pyrimidinone Compounds in , such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, replace the pyranone core with a pyrido-pyrimidinone system. Pyrido-pyrimidinones are associated with kinase inhibition or antimicrobial activity, diverging from pyranone-based CNS ligands .
Table 1: Core Heterocycle Comparison
| Compound Class | Core Structure | Potential Pharmacological Implications |
|---|---|---|
| 4H-pyran-4-one (Target) | Oxygen-containing | CNS modulation (e.g., 5-HT receptors) |
| Pyrido-pyrimidinone (EP) | Nitrogen-rich | Kinase inhibition, antimicrobial |
Piperazine Substituent Modifications
The target compound’s piperazine ring is substituted with a 2-methoxyphenyl group, a common feature in 5-HT1A receptor ligands. In contrast:
- : A morpholino-oxoethoxy group replaces phenylethoxy, likely improving aqueous solubility due to morpholine’s polar nature .
- : Compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one incorporate a trifluoromethylphenyl group, enhancing metabolic stability and lipophilicity .
Table 2: Piperazine Substituent Impact
Oxygen-Containing Substituent Variations
The phenylethoxy group in the target compound contrasts with:
Biological Activity
The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one is a synthetic derivative belonging to the class of 4H-pyrans, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyran ring substituted with a piperazine moiety and an ethoxy group. Its molecular formula is .
Antimicrobial Activity
Research indicates that 4H-pyran derivatives exhibit significant antimicrobial properties. A study evaluated a series of 4H-pyran compounds, including derivatives similar to the target compound, against various bacterial strains. The results showed that certain substitutions on the pyran ring enhance antimicrobial efficacy, particularly against Mycobacterium bovis and fungal pathogens .
Table 1: Antimicrobial Activity of 4H-Pyran Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A (similar structure) | Mycobacterium bovis | 32 |
| Compound B (similar structure) | Escherichia coli | 16 |
| Target Compound | Staphylococcus aureus | 8 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Case Study:
A notable study on a related compound demonstrated a dose-dependent inhibition of cancer cell growth, with IC50 values ranging from 10 to 25 µM across different cell lines. The target compound's structural modifications are hypothesized to enhance its binding affinity to cancer-related targets.
Neuroprotective Effects
Piperazine derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s. Virtual screening studies suggest that the target compound may inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts .
Table 2: Neuroprotective Activity Evaluation
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Target Compound | Acetylcholinesterase | 15 |
| Reference Compound | Acetylcholinesterase | 20 |
The biological activities of the target compound are attributed to its ability to interact with various molecular targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis.
- Anticancer: Induction of apoptotic pathways via caspase activation.
- Neuroprotective: Inhibition of acetylcholinesterase leading to increased acetylcholine levels.
Q & A
Basic: What are the recommended synthetic routes for 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one, and how can intermediates be validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Preparation of the piperazine core via Ullmann coupling or nucleophilic substitution, as seen in analogous compounds with 2-methoxyphenyl-piperazine moieties (e.g., 1-(2-methoxyphenyl)-4-substituted piperazines in and ).
- Step 2: Functionalization of the pyran-4-one backbone using alkylation or Mitsunobu reactions to introduce the 1-phenylethoxy group (similar to methods in for oxadiazole derivatives).
- Validation: Intermediates should be characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, emphasizes spectral data (e.g., IR, NMR) for structurally related piperazine-pyrazole hybrids.
Basic: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- pH Stability: Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS (as described for impurity profiling in ).
- Thermal Stability: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures (referenced in for thermal studies of pyrrolopyridinediones).
- Data Interpretation: Compare degradation products with known impurities (e.g., lists impurities in piperazine derivatives).
Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Step 1: Validate assay conditions using positive controls (e.g., uses SR141716 as a reference for cannabinoid receptor assays).
- Step 2: Cross-validate with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
- Step 3: Analyze physicochemical properties (logP, solubility) to assess bioavailability discrepancies (see ’s focus on environmental-chemical properties as a parallel approach).
Advanced: How can researchers identify the primary molecular targets of this compound in neurological studies?
Methodological Answer:
- Target Fishing: Use computational docking (e.g., molecular dynamics simulations) with serotonin (5-HT) or dopamine D receptors, given structural similarity to piperazine-based ligands ( ).
- Experimental Validation: Perform competitive binding assays with radiolabeled ligands (e.g., -spiperone for D receptors, as in ).
- Pathway Analysis: Use transcriptomics/proteomics to map downstream signaling (e.g., ’s ecosystem-level impact analysis adapted for cellular pathways).
Advanced: What methodologies are recommended for analyzing metabolite profiles in pharmacokinetic studies?
Methodological Answer:
- In Vitro Metabolism: Use liver microsomes or hepatocytes with LC-MS/MS to identify phase I/II metabolites ( outlines in vitro protocols for fluorophenyl-pyrazoles).
- In Vivo Sampling: Collect plasma/urine at timed intervals and apply metabolomics workflows (e.g., ’s compartmental analysis for environmental metabolites).
- Data Integration: Compare with structural analogs (e.g., ’s deuterated piperazine derivatives to track metabolic pathways).
Advanced: How should researchers address discrepancies in crystallographic data for structurally related compounds?
Methodological Answer:
- Revisiting Crystallization Conditions: Optimize solvent systems (e.g., used methanol/water for piperazinone crystals).
- Validation: Cross-check with powder XRD or computational crystal structure prediction (CSP) tools.
- Error Analysis: Compare unit cell parameters with databases (e.g., CCDC entries in ).
Basic: What are the critical parameters for scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Process Optimization:
- Quality Control: Implement in-process checks via TLC or inline IR (’s impurity thresholds apply here).
Advanced: How can ecological risk assessment frameworks (e.g., INCHEMBIOL) guide toxicity studies?
Methodological Answer:
- Tiered Testing:
- Tier 1: Acute toxicity assays (e.g., zebrafish embryos, as in ’s ecosystem impact studies).
- Tier 2: Chronic exposure models (rodent 90-day studies).
- Data Integration: Use read-across models with structurally related compounds (e.g., ’s deuterated analogs for environmental persistence).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
